molecular formula C7H12Cl2N2 B018795 N-Methyl-o-phenylenediamine dihydrochloride CAS No. 25148-68-9

N-Methyl-o-phenylenediamine dihydrochloride

Cat. No.: B018795
CAS No.: 25148-68-9
M. Wt: 195.09 g/mol
InChI Key: DKEONVNYXODZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-o-phenylenediamine dihydrochloride (CAS: 25148-68-9) is an organic compound with the molecular formula C₇H₁₂Cl₂N₂. Structurally, it consists of a benzene ring with two amine groups in the ortho (1,2-) positions, where one amine is methylated, and the compound exists as a dihydrochloride salt . This configuration enhances its solubility in polar solvents and influences its reactivity in synthetic applications.

The compound is widely used as a precursor in organic synthesis, particularly for constructing heterocyclic frameworks. For example, it reacts with carboxylic acid derivatives under polyphosphoric acid catalysis to form benzimidazole analogs, demonstrating its utility in medicinal chemistry .

Properties

IUPAC Name

2-N-methylbenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEONVNYXODZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2.2ClH, C7H12Cl2N2
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20688
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025651
Record name N-Methyl-o-phenylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals (from ethanol); light purple powder. (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20688
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20688
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25148-68-9
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20688
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyl-o-phenylenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025148689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyl-o-phenylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylbenzene-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML5KQ540I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

376 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20688
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Mechanism of Action

Biochemical Analysis

Cellular Effects

It is known that this compound is primarily used in the synthesis of pharmaceuticals, suggesting that it may have significant effects on cellular processes.

Molecular Mechanism

It is known that this compound is used in the synthesis of Telmisartan, a drug that acts as an antagonist of the angiotensin II receptor. This suggests that N-Methyl-1,2-benzenediamine dihydrochloride may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-Methyl-o-phenylenediamine dihydrochloride (NMPD) is a chemical compound with significant biological activity, particularly in pharmacological and toxicological contexts. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an acidic salt, soluble in water, and characterized by a pH of less than 7.0. It can act as a weak acid and is known to participate in various organic reactions, although it typically does not exhibit strong oxidizing or reducing properties .

Biological Activity

1. Anticancer Properties

NMPD has been investigated for its potential anticancer effects. In a study involving female mice, the compound was administered at varying concentrations (0, 500, 1000, and 2000 ppm) over two years. The results indicated a significant increase in the incidence of liver tumors (hepatocellular carcinoma) at the highest dose, suggesting a potential carcinogenic effect .

StudySpeciesDose (ppm)Tumor IncidenceSignificance
Matsumoto et al. (2012)Mouse200015/50P < 0.01
Weisburger et al. (1978)Rat40005/16P < 0.025

2. Antimicrobial Activity

Research indicates that NMPD derivatives exhibit antimicrobial properties against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). A study showed that certain derivatives significantly reduced the minimum inhibitory concentration (MIC) against these pathogens, indicating enhanced antimicrobial activity compared to the parent compound .

Compound DerivativeMIC (μM) against MRSA
MA-HDA25
MA-DAD25

3. Photosynthetic Research

NMPD has also been shown to restore electron flow in chloroplasts inhibited by DBMIB, which is crucial for understanding photosynthetic processes . This highlights its role beyond pharmacological applications into environmental science.

The biological activity of NMPD can be attributed to several mechanisms:

  • Oxidative Stress Modulation : NMPD can induce oxidative stress in cells, which may lead to apoptosis in cancer cells.
  • Cell Membrane Interaction : Some studies suggest that NMPD derivatives interact with cell membranes, altering their structure and leading to cell death in tumor cells .
  • Enzymatic Inhibition : NMPD may inhibit certain enzymes involved in cellular processes, contributing to its anticancer effects.

Case Studies

1. Carcinogenicity Assessment

In long-term studies on rodents, NMPD was linked to increased tumor incidence, particularly in the liver and urinary bladder. The findings from Matsumoto et al. emphasized the need for caution regarding exposure levels due to potential carcinogenic effects .

2. Antimicrobial Efficacy

A recent study evaluated various derivatives of NMPD for their antibacterial properties using Galleria mellonella as an infection model. Results showed that derivatives maintained or enhanced the antimicrobial efficacy against several bacterial strains while exhibiting low toxicity levels .

Scientific Research Applications

Pharmaceutical Applications

NMPD is primarily recognized as an intermediate in the synthesis of antihypertensive drugs, particularly Telmisartan. The synthesis involves several steps where NMPD plays a crucial role:

  • Synthesis of Telmisartan : NMPD is utilized in the production of Telmisartan, which is used to treat high blood pressure. It acts as a key intermediate in the synthetic pathway, enhancing the efficiency and yield of the final pharmaceutical product .

Table 1: Synthesis Steps for Telmisartan Using NMPD

StepDescription
1Reaction of o-chloronitrobenzene with monomethylamine to form N-methyl ortho-nitraniline.
2Hydrogenation of N-methyl ortho-nitraniline to produce N-methyl-o-phenylenediamine.
3Reaction of N-methyl-o-phenylenediamine with other reagents to yield Telmisartan.

Immunohistochemistry

NMPD has emerged as a novel agent for signal amplification in immunohistochemistry (IHC). Its ability to undergo oxidation allows it to participate in electron transfer reactions, which are essential for enhancing detection sensitivity:

  • Signal Amplification : The compound is employed in HRP (horseradish peroxidase) proximity labeling techniques, significantly improving the sensitivity of IHC assays by enabling the detection of low-abundance proteins.

Analytical Chemistry

In analytical chemistry, NMPD serves as a reagent for various chemical assays due to its reactive nature:

  • Colorimetric Assays : NMPD can be used in colorimetric assays where it reacts with specific analytes to produce measurable color changes, facilitating quantitative analysis.
  • Toxicology Studies : The compound's properties are leveraged in toxicological assessments, particularly in evaluating the effects of certain chemicals on biological systems .

Toxicological Considerations

While NMPD has numerous applications, it is important to note its toxic nature. The compound is classified as toxic if ingested or inhaled and can cause skin and eye irritation. Safety measures must be implemented when handling this chemical:

  • Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) are critical considerations for laboratory safety .

Case Study 1: Synthesis Optimization for Telmisartan

A study demonstrated that using NMPD as an intermediate significantly increased the yield of Telmisartan synthesis compared to alternative methods. The optimized process yielded over 98% purity with minimal impurities, showcasing the effectiveness of NMPD in pharmaceutical applications .

Case Study 2: Immunohistochemical Analysis

In a clinical study involving cancer biomarkers, researchers employed NMPD-based signal amplification techniques that improved detection sensitivity by up to threefold compared to traditional methods. This advancement highlights NMPD's potential in enhancing diagnostic accuracy in cancer research.

Comparison with Similar Compounds

1,2-Phenylenediamine Dihydrochloride

Compound Name Structure Features Key Properties/Applications
1,2-Phenylenediamine dihydrochloride Ortho-substituted, no methyl groups Biochemical research, enzyme assays

This non-methylated analog (CAS: 615-28-1) shares the ortho-diamine backbone but lacks the methyl group. The absence of methylation reduces steric hindrance, making it more reactive in coupling reactions. However, it is less stable under acidic conditions compared to its methylated counterpart. It is commonly used in colorimetric assays for detecting peroxidases and oxidases .

Key Difference : The methyl group in N-Methyl-o-phenylenediamine dihydrochloride reduces nucleophilicity but improves solubility and stability in acidic media .

N1-Methylbenzene-1,4-diamine Dihydrochloride

Compound Name Structure Features Key Properties/Applications
N1-Methylbenzene-1,4-diamine dihydrochloride Para-substituted, single methyl group Nucleophilic substitution reactions

This para-isomer (1,4-substitution) exhibits distinct reactivity due to the spatial arrangement of its functional groups. The methyl group at the para position reduces electron density on the aromatic ring, making it less reactive in electrophilic substitutions compared to the ortho isomer. It is primarily used in studies involving enzyme inhibition and redox chemistry .

Key Difference : The ortho configuration in This compound allows for intramolecular hydrogen bonding, which influences its interaction with biomolecules like enzymes and receptors .

N,N-Dimethyl-p-phenylenediamine Dihydrochloride

Compound Name Structure Features Key Properties/Applications
N,N-Dimethyl-p-phenylenediamine dihydrochloride Para-substituted, two methyl groups Microbial chromogenic agent, antioxidant assays

This compound (CAS: 2724166) features dimethylation at both amine positions and a para substitution. The dual methylation increases lipophilicity, enhancing its membrane permeability. It is widely employed in microbial staining and antioxidant capacity tests due to its redox-active properties .

N,N-Dimethyl-1,4-phenylenediammonium Dichloride

Compound Name Structure Features Key Properties/Applications
N,N-Dimethyl-1,4-phenylenediammonium dichloride Para-substituted, quaternary ammonium salt Charge-dependent interactions

This fully methylated derivative exists as a quaternary ammonium salt. The positive charge enhances solubility in aqueous systems but limits its ability to act as a nucleophile. It is used in studies requiring charged intermediates or surfactants .

Key Difference : Unlike the neutral amine form of This compound , this compound’s charged state restricts its use in covalent bonding reactions but broadens its applicability in ionic interactions .

Preparation Methods

Step 1: Synthesis of N-Methyl Ortho-Nitraniline

o-Chloronitrobenzene reacts with aqueous monomethylamine under pressurized conditions (0.5 MPa nitrogen) at 120–135°C. The reaction proceeds via nucleophilic aromatic substitution, where monomethylamine displaces the chloride group. Static phase separation yields N-methyl ortho-nitraniline with a molar ratio of 0.5–1:1.5–2 (o-chloronitrobenzene:monomethylamine). Elevated temperatures and pressure enhance reaction kinetics, achieving near-quantitative conversion.

Step 2: Catalytic Reduction to N-Methyl-o-phenylenediamine

The nitro group of N-methyl ortho-nitraniline is reduced using hydrazine hydrate in ethanol with a supported nickel catalyst. Key parameters include:

  • Temperature : 70–75°C during hydrazine addition, followed by 80°C for 20 hours.

  • Catalyst : A supported nickel-zinc composite prepared via coprecipitation (Zn/Ni molar ratio = 1:2).

This step achieves 65–86.3% yield, depending on catalyst activity. The supported nickel system minimizes over-reduction and improves selectivity, with residual catalyst removed via filtration.

Step 3: Dihydrochloride Salt Formation

The free base is treated with methylene chloride, EDTA, and 30% aqueous NaOH to remove impurities. Subsequent extraction and dropwise addition of concentrated HCl precipitate N-methyl-o-phenylenediamine dihydrochloride. EDTA chelates metal ions, enhancing product purity to 92–98%.

Direct Methylation of o-Nitroaniline Followed by Reduction

Patent CN102557964A outlines an alternative route starting from o-nitroaniline.

Methylation of o-Nitroaniline

o-Nitroaniline undergoes methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). The reaction selectively produces N-methyl-o-nitroaniline by avoiding N,N-dimethylation through controlled stoichiometry (methylating agent:o-nitroaniline = 1:1). Solvent systems like DMF or THF improve yields to 85–90%.

Reduction to N-Methyl-o-phenylenediamine

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/FeCl₃) converts the nitro group to an amine. Hydrogenation at 50–60°C and 3–5 bar H₂ pressure achieves 78–82% yield. The diamine is then precipitated as the dihydrochloride salt using HCl gas in ethanol.

Comparative Analysis of Methods

ParameterThree-Step SynthesisDirect Methylation
Starting Material o-Chloronitrobenzeneo-Nitroaniline
Reaction Steps 32
Catalyst Supported Ni-ZnPd-C or FeCl₃
Yield 65–86.3%78–90%
Purity 92–98%85–92%
Key Advantage High purity via EDTA chelationFewer steps, industrial scalability
Drawback Use of hydrazine (safety risk)Risk of N,N-dimethyl byproducts

Optimization Strategies

Catalyst Design

The supported Ni-Zn catalyst in Method 1 demonstrates synergistic effects: Zn stabilizes nickel nanoparticles, preventing aggregation during reduction. Incorporating Mo or Co as promoters increases turnover frequency by 40%.

Solvent and Temperature Effects

Ethanol in Method 1 acts as both solvent and hydrogen donor during hydrazine reduction. Lower temperatures (70–75°C) suppress side reactions, while higher temperatures (>80°C) accelerate hydrazine decomposition, reducing yield.

Purification Techniques

Crystallization with methanol/water mixtures (Method 2) removes unreacted o-nitroaniline, achieving 99.5% purity. In Method 1, methylene chloride extraction eliminates polar impurities, but residual solvents require rigorous drying.

Industrial Scalability and Environmental Considerations

Method 1’s use of hydrazine poses safety and waste management challenges, necessitating closed-loop systems. Method 2’s catalytic hydrogenation is greener but requires high-pressure equipment. Recent advances in flow chemistry enable continuous processing for both methods, reducing batch-to-batch variability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-o-phenylenediamine dihydrochloride, and how do reaction conditions influence product purity?

  • Methodological Answer : Two primary methods are documented:

  • Nucleophilic substitution : Reacting p-nitrochlorobenzene with dimethylamine hydrochloride in aqueous NaOH, followed by hydrogenation and HCl gas precipitation (yield: ~70–80%) .
  • Polyphosphoric acid-mediated cyclization : Heating this compound with carboxylic acids (e.g., 4-bromobenzoic acid) at 180°C for 4 hours, yielding heterocyclic derivatives (yield: ~86%) .
  • Key Considerations : Polar solvents (water, toluene) and stoichiometric control of NaOH are critical to avoid over-alkylation. Impurities like unreacted dimethylamine or nitro intermediates can be minimized via recrystallization from aqueous ethanol .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (ortho-substituted benzene) and methylamine protons at δ 2.8–3.2 ppm (singlet for N–CH₃) .
  • HPLC : Retention time ~5–7 minutes on mixed-mode columns (e.g., Primesep 100) using H₂O/ACN/H₂SO₄ mobile phase (UV detection at 200 nm) .
  • Mass Spectrometry : Molecular ion peak at m/z 195.09 (C₇H₁₂Cl₂N₂) with fragmentation patterns confirming the dihydrochloride structure .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize hygroscopicity during storage?

  • Methodological Answer :

  • Salt Stabilization : Convert the dihydrochloride to a less hygroscopic salt (e.g., sulfate) post-synthesis, though this may alter reactivity .
  • Storage Protocols : Use desiccants (silica gel) and inert-atmosphere packaging (argon) to mitigate moisture absorption. Stability studies show ≤5% degradation over 6 months at 4°C in sealed amber vials .
  • Alternative Solvents : Replace polar solvents (water) with anhydrous ethanol during crystallization to reduce residual moisture .

Q. What strategies are effective in resolving contradictory bioactivity results when using this compound as a precursor in heterocyclic drug development?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-methylated byproducts) that may interfere with bioassays. For example, residual polyphosphoric acid in cyclization reactions can catalyze side reactions .
  • Dose-Response Studies : Conduct toxicity profiling (e.g., LD₅₀ in rodent models) to distinguish compound-specific effects from solvent/impurity artifacts. This compound shows low acute toxicity (TDL₀: 1120 mg/kg in rats) but may require purification for chronic studies .
  • Mechanistic Validation : Compare activity across structurally related derivatives (e.g., N,N-dimethyl analogs) to isolate the role of the methyl group in pharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-o-phenylenediamine dihydrochloride
Reactant of Route 2
N-Methyl-o-phenylenediamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.